N-(3-ethoxypropyl)-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide
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Overview
Description
N-(3-ethoxypropyl)-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes an ethoxypropyl group, an isopropyl group, and a dibenzo-thiazinyl moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethoxypropyl)-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide typically involves multiple steps:
Formation of the dibenzo-thiazinyl core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the isopropyl group: This can be achieved through alkylation reactions using isopropyl halides in the presence of a base.
Attachment of the ethoxypropyl group: This step involves the reaction of the intermediate with 3-ethoxypropyl halides under nucleophilic substitution conditions.
Acetylation: The final step involves the acetylation of the amine group using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Use of continuous flow reactors: To improve reaction efficiency and scalability.
Catalysis: Employing catalysts to enhance reaction rates and selectivity.
Purification techniques: Such as recrystallization, chromatography, and distillation to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-ethoxypropyl)-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base for nucleophilic substitution.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(3-ethoxypropyl)-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(3-ethoxypropyl)-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, altering their activity.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-(3-ethoxypropyl)-2-(9-isopropyl-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide: Lacks the dioxido group, which may affect its reactivity and biological activity.
N-(3-ethoxypropyl)-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)propionamide: Has a propionamide group instead of an acetamide group, which may influence its chemical properties.
Uniqueness
N-(3-ethoxypropyl)-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide is unique due to the presence of both the ethoxypropyl and dioxido groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H28N2O4S |
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Molecular Weight |
416.5 g/mol |
IUPAC Name |
2-(5,5-dioxo-9-propan-2-ylbenzo[c][1,2]benzothiazin-6-yl)-N-(3-ethoxypropyl)acetamide |
InChI |
InChI=1S/C22H28N2O4S/c1-4-28-13-7-12-23-22(25)15-24-20-11-10-17(16(2)3)14-19(20)18-8-5-6-9-21(18)29(24,26)27/h5-6,8-11,14,16H,4,7,12-13,15H2,1-3H3,(H,23,25) |
InChI Key |
QBYNCLPCWPKKNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCNC(=O)CN1C2=C(C=C(C=C2)C(C)C)C3=CC=CC=C3S1(=O)=O |
Origin of Product |
United States |
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